molecular formula C7H13NO B1199434 1-Methyl-2-Oxy-5,5-Dimethyl Pyrrolidine

1-Methyl-2-Oxy-5,5-Dimethyl Pyrrolidine

Cat. No. B1199434
M. Wt: 127.18 g/mol
InChI Key: YARDEGUIPATLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04962204

Procedure details

A solution of 113 g (1 mole) of 5,5-dimethylpyrrolid-2-one and 96 g (3 moles) of methanol was vaporized, and passed over an alumina catalyst at 400° C. Working up the gas mixture in a conventional manner to obtain 1,5,5-trimethylpyrrolid-2one gives this compound in about 86% yield; boiling point: 236°-238° C.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:9]O>>[CH3:9][N:6]1[C:2]([CH3:8])([CH3:1])[CH2:3][CH2:4][C:5]1=[O:7]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
CC1(CCC(N1)=O)C
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
passed over an alumina catalyst at 400° C

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCC1(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.